[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide [2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609400-30-7
VCID: VC4084683
InChI: InChI=1S/C15H15ClN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br
Molecular Formula: C15H16BrClN2O2
Molecular Weight: 371.65

[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide

CAS No.: 1609400-30-7

Cat. No.: VC4084683

Molecular Formula: C15H16BrClN2O2

Molecular Weight: 371.65

* For research use only. Not for human or veterinary use.

[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide - 1609400-30-7

CAS No. 1609400-30-7
Molecular Formula C15H16BrClN2O2
Molecular Weight 371.65
IUPAC Name 2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide
Standard InChI InChI=1S/C15H15ClN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H
Standard InChI Key OSUNVGIIGJWBCQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine hydrobromide, reflects its bifunctional aromatic system. Key structural attributes include:

  • Chlorophenyl Group: A para-chlorinated benzene ring linked to an ethylamine chain.

  • Nitrobenzyl Group: A meta-nitro-substituted benzyl group attached to the amine nitrogen.

  • Hydrobromide Salt: Enhances solubility and stability for laboratory handling.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC15H16BrClN2O2\text{C}_{15}\text{H}_{16}\text{BrClN}_2\text{O}_2
Molecular Weight371.65 g/mol
SMILES NotationC1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br
InChI KeyOSUNVGIIGJWBCQ-UHFFFAOYSA-N

The nitro group’s electron-withdrawing nature and the chlorophenyl group’s hydrophobicity influence reactivity and binding interactions, making the compound suitable for targeted synthetic applications.

Synthesis and Production Methods

Industrial and laboratory-scale synthesis of this compound involves multi-step organic reactions. While direct protocols are proprietary, analogous methods from patent literature provide insight into feasible routes .

Key Synthetic Steps (Adapted from WO2016113741A1 ):

  • Alkylation of 4-Chlorophenethylamine:

    • Reaction with 3-nitrobenzyl bromide in ethanol under reflux conditions.

    • Mechanism: Nucleophilic substitution (SN2\text{S}_\text{N}2) at the amine nitrogen.

  • Salt Formation:

    • Treatment with hydrobromic acid to precipitate the hydrobromide salt.

    • Purification via recrystallization from ethanol/water mixtures.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventAnhydrous ethanol
Temperature80°C (reflux)
Reaction Time12–24 hours
Yield65–75% (after purification)

This method emphasizes scalability and reproducibility, critical for industrial applications .

Applications in Pharmaceutical Research

The compound’s primary utility lies in its role as a multifunctional intermediate:

Derivative ClassTarget Therapeutic AreaRationale
Amide AnalogsAnticancer agentsEnhanced cell permeability
Sulfonamide DerivativesAntibacterial drugsImproved target binding
Quaternary SaltsNeurological disordersBlood-brain barrier penetration

Its versatility enables modular modifications, aligning with fragment-based drug design strategies.

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